molecular formula C9H14N2O2S B2970594 2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid CAS No. 1006336-65-7

2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid

Cat. No.: B2970594
CAS No.: 1006336-65-7
M. Wt: 214.28
InChI Key: DXNJHMAJPKDWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a thioacetic acid moiety attached to a pyrazole ring, which is further substituted with ethyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions.

  • Substitution Reactions: Ethylation and methylation reactions are performed to introduce the ethyl and methyl groups at the appropriate positions on the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thioacetic acid group to a corresponding sulfoxide or sulfone.

  • Reduction: Reduction reactions can reduce the pyrazole ring or the thioacetic acid group.

  • Substitution: Substitution reactions can replace the ethyl or methyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced pyrazole derivatives and thioacetic acid derivatives.

  • Substitution Products: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

2-(((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-(((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid: The compound .

  • 2-(((1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl)thio)acetic acid: Similar structure but with a different position of the methyl group on the pyrazole ring.

  • 2-(((1-ethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid: Lacks the methyl group on the pyrazole ring.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[(1-ethyl-3-methylpyrazol-4-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-11-4-8(7(2)10-11)5-14-6-9(12)13/h4H,3,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNJHMAJPKDWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.